Iso-propyl-1,1,1,2-D4 alcohol
CAS No.:
Cat. No.: VC18513585
Molecular Formula: C3H8O
Molecular Weight: 64.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H8O |
---|---|
Molecular Weight | 64.12 g/mol |
IUPAC Name | 1,1,1,2-tetradeuteriopropan-2-ol |
Standard InChI | InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |
Standard InChI Key | KFZMGEQAYNKOFK-VYMTUXDUSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C)O |
Canonical SMILES | CC(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Iso-propyl-1,1,1,2-D4 alcohol is a selectively deuterated analog of isopropyl alcohol (C3H8O), where four hydrogen atoms are replaced by deuterium at the methyl (C1) and adjacent methylene (C2) positions. Its molecular formula, C3H4D4O, reflects this substitution pattern, resulting in a 4.7% increase in molecular weight compared to the non-deuterated form . The strategic placement of deuterium atoms minimizes vibrational coupling in spectroscopic analyses, enhancing signal resolution in regions critical for structural elucidation.
Nomenclature and Regulatory Information
The compound is systematically named as propan-2-ol-1,1,1,2-d4 under IUPAC guidelines. Alternative designations include:
Regulatory identifiers:
Physicochemical Properties
Comparative Analysis with Non-Deuterated Isopropyl Alcohol
Property | Iso-propyl-1,1,1,2-D4 Alcohol | Isopropyl Alcohol (C3H8O) |
---|---|---|
Molecular Weight (g/mol) | 64.0642 | 60.095 |
Boiling Point (°C) | Not Reported | 82.6 |
Density (g/cm³) | Not Reported | 0.785 |
Vapor Pressure (mmHg, 20°C) | Not Reported | 33 |
logP (Octanol-Water) | Not Reported | 0.05 |
Table 1: Key physicochemical comparisons. Data gaps highlight the need for experimental characterization of deuterated forms .
The absence of melting point and solubility data in available literature underscores a critical research gap. Deuterium substitution typically reduces vapor pressure by ~10–15% compared to protonated analogs due to increased molecular mass, a trend likely applicable here .
Synthesis and Purification
Isotopic Exchange Methods
Industrial production employs catalytic deuteration of acetone-d6 followed by reduction:
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Acetone Deuteration:
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Reductive Conversion:
This two-step process achieves >95% isotopic enrichment, as reflected in commercial specifications . Side products include partially deuterated isomers, necessitating fractional distillation for isolation.
Analytical Validation
Quality control protocols combine:
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Gas Chromatography-Mass Spectrometry (GC-MS): Verifies deuteration pattern through characteristic fragmentation at m/z 62 (M-D2O)+ .
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¹H NMR: Absence of signals between δ 1.0–1.5 ppm confirms complete deuteration at specified positions .
Applications in Scientific Research
NMR Spectroscopy
As a deuterated solvent, Iso-propyl-1,1,1,2-D4 alcohol suppresses proton signals from the solvent matrix, enabling clearer detection of analytes in ¹H NMR. Its residual protio signal appears as a singlet at δ 1.12 ppm (DMSO-d6), with coupling constants reduced by √2 compared to non-deuterated analogs .
Kinetic Isotope Effect (KIE) Studies
The compound serves as a probe in enzymatic reactions involving alcohol dehydrogenases. For example, the KIE for oxidation by ADH1B ranges from 2.8–3.4, reflecting slower C-D bond cleavage versus C-H . Such data refine mechanistic models of alcohol metabolism.
Metabolic Tracing
In vivo studies utilize the compound to track:
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Hepatic first-pass metabolism via deuterium enrichment in breath acetone
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Transdermal absorption kinetics using D/H ratio analysis in stratum corneum
Research Frontiers and Challenges
Unexplored Physicochemical Properties
Critical unknowns include:
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Phase behavior under cryogenic conditions
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Dielectric constant variations affecting solvation dynamics
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Isotope effects on azeotrope formation with common solvents
Emerging Applications
Preliminary studies suggest utility in:
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